1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol
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Overview
Description
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,3-dichlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C).
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents include toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reaction: Mixing 2,3-dichlorobenzaldehyde with trifluoroethanol under controlled conditions.
Purification: The crude product is purified using techniques such as distillation or recrystallization.
Quality Control: Ensuring the final product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with new functional groups replacing halogens.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl and trifluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but differs in its piperazine moiety.
2,3-Dichlorophenylacetic Acid: Similar in structure but contains an acetic acid group instead of trifluoroethanol.
2,3-Dichlorophenylmethanol: Contains a methanol group instead of trifluoroethanol.
Uniqueness: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is unique due to its trifluoroethanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Biological Activity
1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C8H6Cl2F3O and a molecular weight of approximately 250.04 g/mol. Its structure includes a dichlorophenyl group and a trifluoroethanol moiety, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to receptors, altering their activity and leading to downstream biological effects.
- Oxidative Stress Modulation : It has been suggested that the compound could influence oxidative stress pathways, potentially offering protective effects against cellular damage.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial and antifungal properties. For instance, it demonstrated significant activity against pathogenic bacteria in vitro.
- Anticancer Potential : In cellular assays, the compound has been evaluated for its ability to induce apoptosis in cancer cells. The mechanism involves DNA damage leading to cell death.
- Anti-inflammatory Effects : It may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity Study :
- Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
- Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Findings : The compound exhibited IC50 values in the micromolar range (e.g., 15 µM for breast cancer cells), indicating potent cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 20 |
- In Vivo Anti-inflammatory Study :
- Objective : To evaluate anti-inflammatory effects in a rodent model.
- Findings : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBRXWOUGCBKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923675-42-7 |
Source
|
Record name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.